5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID
Overview
Description
5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID is a complex organic compound that features a pyrimidine ring, a sulfonyl group, and an anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction involving malonic acid diesters and guanidine in the presence of sodium ethoxide . The sulfonyl group is then introduced via a sulfonation reaction, and the anilino moiety is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The anilino moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
Sulfometuron-methyl: A sulfonylurea herbicide with a related sulfonyl group.
Diethyl 2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)methylene]malonate: A compound with a similar sulfonyl and anilino moiety.
Uniqueness
5-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]anilino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-11-10-15(19-12(2)18-11)21-27(25,26)14-8-6-13(7-9-14)20-16(22)4-3-5-17(23)24/h6-10H,3-5H2,1-2H3,(H,20,22)(H,23,24)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJILBKTWXHQCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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